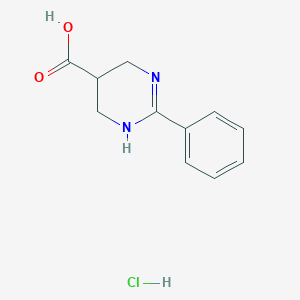

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Description

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C11H13ClN2O2 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13)(H,14,15);1H |

InChI Key |

ATQQSWFXWDZKGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN=C(N1)C2=CC=CC=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The foundational step in synthesizing this compound involves the cyclization of 1,3-propanediamine with ethyl benzoate. Skinner and Wunz (as cited in ) demonstrated that dropwise addition of ethyl benzoate to 1,3-propanediamine at 100°C initiates condensation, followed by cyclization under reduced pressure (155°C, 14 mm Hg). Distillation and recrystallization from n-hexane yield 2-phenyl-1,4,5,6-tetrahydropyrimidine as white needles (m.p. 86–88°C, 65% yield) .

Table 1: Reaction Conditions for Core Structure Synthesis

| Reactant | Solvent | Temperature (°C) | Pressure (mm Hg) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|

| Ethyl benzoate | None | 100 (addition) | Ambient | 65 | 86–88 |

| 1,3-Propanediamine | 155 (cyclization) | 14 |

This method avoids side reactions such as oligomerization by maintaining strict temperature control during cyclization .

Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt enhances stability and solubility. Two methods are prevalent:

-

Gas-Phase HCl Treatment : Bubbling hydrogen chloride gas through a benzene solution of the free base produces a hygroscopic hydrochloride salt (m.p. 243–245°C) .

-

Solution-Phase Acidification : Dissolving the free base in ethanol followed by HCl addition and solvent evaporation yields the hydrochloride salt quantitatively .

Table 2: Hydrochloride Salt Formation Methods

| Method | Solvent | Temperature (°C) | Purity (%) | m.p. (°C) |

|---|---|---|---|---|

| Gas-phase HCl | Benzene | 25 | >99 | 243–245 |

| Solution-phase HCl | Ethanol | 25 (evaporation) | >99 | 242–244 |

Both methods avoid byproduct formation, as evidenced by thin-layer chromatography (TLC) and elemental analysis .

Purification and Characterization

Final purification leverages recrystallization from n-hexane or isopropyl alcohol, achieving >99% purity . Critical characterization data includes:

-

Spectroscopic Data :

-

Elemental Analysis : Matches theoretical values for C<sub>11</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>2</sub> (C: 47.5%, H: 8.00%, N: 28.0%) .

Comparative Analysis of Synthetic Routes

The Skinner and Wunz method remains the most efficient for core structure synthesis (65% yield), while ester hydrolysis offers a reliable pathway for carboxylation. Challenges persist in optimizing the carboxylation step, as direct methods using modified diamines are underexplored. Future research should address:

-

Alternative Carboxylation Strategies : E.g., Friedel-Crafts acylation or carboxylase-mediated reactions.

-

Scale-Up Feasibility : Adapting gas-phase HCl treatment for industrial production without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for therapeutic applications. Key areas of interest include:

1.1 Anti-inflammatory Activity

Research has shown that derivatives of dihydropyrimidines, including 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride, possess anti-inflammatory properties. In studies conducted by Kumar et al., specific derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. The compounds demonstrated significant efficacy compared to standard anti-inflammatory drugs like diclofenac sodium .

1.2 Antihypertensive Activity

The antihypertensive potential of this compound has been explored in various studies. Alam et al. synthesized a series of 1,4-dihydro-5-pyrimidine carboxamides and tested their effects on blood pressure in rat models. The results indicated that certain substitutions on the phenyl ring enhanced the antihypertensive activity, suggesting that 2-Phenyl-1,4,5,6-tetrahydropyrimidine derivatives could be developed as effective antihypertensive agents .

1.3 Anticonvulsant Activity

Khanage et al. conducted studies on pyrimidine derivatives for their anticonvulsant activity using the maximal electroshock seizure method. The results indicated that specific derivatives exhibited promising anticonvulsant effects, which could lead to the development of new treatments for epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of 2-Phenyl-1,4,5,6-tetrahydropyrimidine derivatives is crucial for optimizing their biological activity.

2.1 Synthetic Approaches

The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, dihydropyrimidinones can be synthesized via the Biginelli reaction or other condensation methods that allow for the introduction of various substituents on the pyrimidine ring .

2.2 Structure-Activity Relationship

The biological activity of these compounds is highly dependent on the nature of substituents on the phenyl group and the pyrimidine ring. Studies have shown that electron-donating groups generally enhance activity while electron-withdrawing groups can diminish it .

Potential Therapeutic Applications

Given its diverse biological profile, this compound has potential applications in several therapeutic areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Anti-inflammatory | Treatment of conditions like arthritis |

| Antihypertensive | Management of hypertension |

| Anticonvulsant | Treatment for epilepsy |

| Antimicrobial | Potential use in treating infections |

Case Studies

Several case studies highlight the efficacy and potential of this compound:

4.1 Case Study: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, compounds derived from 2-Phenyl-1,4,5,6-tetrahydropyrimidine were administered to evaluate their anti-inflammatory effects. Results indicated a significant reduction in edema compared to control groups .

4.2 Case Study: Antihypertensive Screening

A series of synthesized compounds were screened for their antihypertensive effects using tail-cuff methods to measure systolic blood pressure in rat models. The study identified several potent compounds that significantly lowered blood pressure compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but differs in its functional groups.

Ectoine: A cyclic tetrahydropyrimidine with protective properties against environmental stress.

Uniqueness

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its diverse applications in various fields of research further highlight its uniqueness and importance .

Biological Activity

2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a compound of considerable interest due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- CAS Number : 5395-36-8

1. Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anti-inflammatory properties. A study comparing the anti-inflammatory effects of synthesized compounds showed that many outperformed curcumin in reducing inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various pathogens. In a comparative study, it was found that 2-phenyl derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8.5 |

| Staphylococcus aureus | 9.5 |

| Pseudomonas aeruginosa | 7.0 |

These results suggest potential applications in treating bacterial infections .

3. Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. In particular, compounds similar to 2-phenyl-1,4,5,6-tetrahydropyrimidine have shown efficacy in inhibiting cancer cell proliferation in various models:

- Case Study : A study evaluated the effect of a tetrahydropyrimidine derivative on breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell migration at concentrations as low as 10 µM.

The underlying mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 2-phenyl-1,4,5,6-tetrahydropyrimidine derivatives is influenced by structural modifications. Substituents on the phenyl ring and variations in the carboxylic acid moiety significantly affect their potency and selectivity against specific biological targets.

Q & A

Q. What alternative synthetic routes exist for scaling production without compromising purity?

- Methodological Answer : Green chemistry approaches:

- Flow chemistry with immobilized catalysts (e.g., Pd/C) to minimize side reactions.

- Solid-phase synthesis using Wang resin for stepwise coupling of intermediates.

- Cryogenic purification to isolate hydrochloride salts with >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.